2-iodo-N-(4-methoxybenzyl)benzamide
Description
2-Iodo-N-(4-methoxybenzyl)benzamide is a benzamide derivative featuring a 2-iodobenzoyl group and a 4-methoxybenzylamine substituent. It serves as a key intermediate in the synthesis of selenium-containing heterocycles, such as benzo[d][1,2]selenazol-3(2H)-one derivatives, which are explored for their antioxidant and neuroprotective properties . The compound is synthesized via amide coupling between 2-iodobenzoic acid and 4-methoxybenzylamine, achieving >95% yield under optimized conditions . Its structure is confirmed by NMR, HRMS, and elemental analysis, with distinct signals for the methoxy group (δ 3.80 ppm in $ ^1H $ NMR) and the iodinated aromatic system .
Properties
Molecular Formula |
C15H14INO2 |
|---|---|
Molecular Weight |
367.18g/mol |
IUPAC Name |
2-iodo-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14INO2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
FGZSHRFMAIDTEK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2I |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Reactivity
The reactivity and applications of 2-iodo-N-(4-methoxybenzyl)benzamide are influenced by its substituents. Comparisons with related benzamides reveal critical differences:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound enhances electron density, favoring electrophilic substitution reactions, whereas electron-withdrawing groups (e.g., nitro in 4MNB) reduce reactivity in coupling reactions .
- Steric Effects: Bulky substituents (e.g., morpholinomethyl in ) lower reaction yields compared to smaller groups (e.g., methoxyethyl in ).
Physicochemical Properties
- Solubility: The 4-methoxybenzyl group increases lipophilicity (logP ~3.5 estimated), reducing aqueous solubility compared to polar analogs like methyl ester derivatives (e.g., Methyl 3‐[(2‐iodophenyl)formamido]propanoate) .
- Crystallinity : Forms stable crystalline solids (m.p. >100°C), with polymorphism observed in fluorinated or brominated analogs due to varied hydrogen-bonding patterns .
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